![molecular formula C24H19ClN7Na3O11S3 B13799619 Trisodium 5-[[4-chloro-6-(morpholino)-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(4-methyl-2-sulphonatophenyl)azo]naphthalene-2,7-disulphonate CAS No. 72927-92-5](/img/structure/B13799619.png)
Trisodium 5-[[4-chloro-6-(morpholino)-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(4-methyl-2-sulphonatophenyl)azo]naphthalene-2,7-disulphonate
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Overview
Description
Trisodium 5-[[4-chloro-6-(morpholino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methyl-2-sulphonatophenyl)azo]naphthalene-2,7-disulphonate is a synthetic polyaromatic compound characterized by:
- A naphthalene core substituted with hydroxy, amino, and azo groups.
- Two sulfonate groups at positions 2 and 7, enhancing water solubility.
- A 1,3,5-triazine ring at position 5, functionalized with a morpholino group and a chlorine atom.
- A 4-methyl-2-sulphonatophenylazo group at position 3, contributing to chromophoric properties.
This compound is structurally related to reactive dyes and light stabilizers due to its triazine backbone and azo linkages. Synthesis typically involves sequential nucleophilic substitutions on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with morpholine and aniline derivatives, followed by coupling to the naphthalene system under alkaline conditions (e.g., sodium carbonate) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 5-[[4-chloro-6-(morpholino)-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(4-methyl-2-sulphonatophenyl)azo]naphthalene-2,7-disulphonate typically involves multiple stepsThe azo linkage is formed by coupling a diazonium salt with a naphthalene derivative under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the intermediates and the final product. Key parameters such as temperature, pH, and reaction time are carefully controlled to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
Trisodium 5-[[4-chloro-6-(morpholino)-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(4-methyl-2-sulphonatophenyl)azo]naphthalene-2,7-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced to break the azo linkage, leading to the formation of amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield aromatic amines .
Scientific Research Applications
Trisodium 5-[[4-chloro-6-(morpholino)-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(4-methyl-2-sulphonatophenyl)azo]naphthalene-2,7-disulphonate has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, inks, and plastics due to its vibrant color and stability.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on its application. In dyeing, it interacts with the fibers through ionic and covalent bonds, ensuring strong adherence and colorfastness. In biological applications, it binds to specific cellular components, allowing for selective staining and visualization. The molecular targets and pathways involved include interactions with proteins, nucleic acids, and other biomolecules .
Comparison with Similar Compounds
Structural Analogues in the Triazine-Azo-Naphthalene Family
Reactive Red 198 (Tetrasodium Salt)
- Structure : Similar naphthalene backbone but features a triazine substituted with a phenyl group bearing a sulphonatoethylsulfonyl moiety.
- Molecular Weight : 984.21 g/mol (vs. target compound’s inferred ~900–1,000 g/mol range).
- Applications : Widely used as a textile dye due to its high λmax (550 nm) and reactive sulfonate groups .
- Key Difference: The sulphonatoethylsulfonyl group in Reactive Red 198 enhances covalent binding to cellulose fibers, whereas the morpholino group in the target compound may improve photostability .
Trisodium 7-[[4-Chloro-6-[N-(sulphonatomethyl)anilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(o-sulphonatophenyl)azo]naphthalene-2-sulphonate (CAS 29779-17-7)
- Structure: Replaces the morpholino group with a phenyl(sulphonatomethyl)amino substituent.
- Applications : Functions as an intermediate for pesticides and surfactants, highlighting the impact of triazine substituents on biological activity .
- Synthesis : Shares a common pathway involving sodium carbonate-mediated substitutions but uses N-(sulphonatomethyl)aniline instead of morpholine .
Tetrasodium 4-Amino-6-[[5-[[4-[(3-Chlorophenyl)amino]-6-fluoro-1,3,5-triazin-2-yl]amino]-2-sulphonatophenyl]azo]-5-hydroxy-3-[(4-sulphonatophenyl)azo]naphthalene-2,7-disulphonate (CAS 70528-89-1)
- Structure : Incorporates dual azo groups and a fluorinated triazine ring.
- Molecular Weight : 1,013.20 g/mol.
- Key Difference : Fluorination at the triazine improves thermal stability, while dual azo groups broaden absorption spectra for specialized dyeing applications .
Substituent Effects on Properties
Substituent Impact Analysis :
- Morpholino Group: Enhances solubility and steric hindrance, reducing aggregation in aqueous solutions .
- Sulphonatoethylsulfonyl (Reactive Red 198) : Increases reactivity with hydroxyl groups in cellulose, critical for textile dye fixation .
- Fluorine (CAS 70528-89-1) : Improves resistance to thermal degradation and UV light .
Stability and Environmental Behavior
- Photostability: Morpholino-substituted triazines exhibit superior resistance to UV degradation compared to aniline or diethylamine analogues, as noted in light stabilizer research .
- Biodegradability : Naphthalene derivatives with multiple sulfonates are less prone to microbial degradation due to reduced membrane permeability in bacteria (e.g., naphthalene dioxygenase inefficiency with bulky substituents) .
Properties
CAS No. |
72927-92-5 |
---|---|
Molecular Formula |
C24H19ClN7Na3O11S3 |
Molecular Weight |
782.1 g/mol |
IUPAC Name |
trisodium;5-[(4-chloro-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C24H22ClN7O11S3.3Na/c1-12-2-3-15(17(8-12)45(37,38)39)30-31-20-18(46(40,41)42)10-13-9-14(44(34,35)36)11-16(19(13)21(20)33)26-23-27-22(25)28-24(29-23)32-4-6-43-7-5-32;;;/h2-3,8-11,33H,4-7H2,1H3,(H,34,35,36)(H,37,38,39)(H,40,41,42)(H,26,27,28,29);;;/q;3*+1/p-3 |
InChI Key |
KXXIXSOUNZEYLW-UHFFFAOYSA-K |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=NC(=NC(=N4)Cl)N5CCOCC5)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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